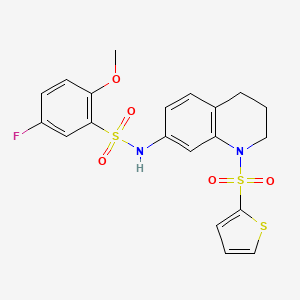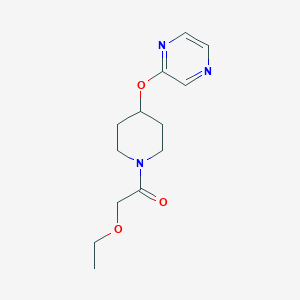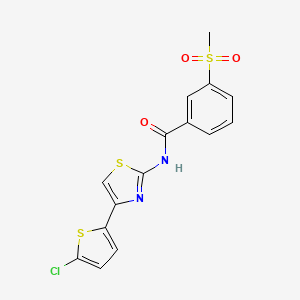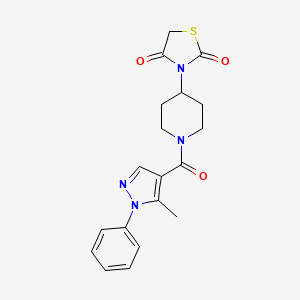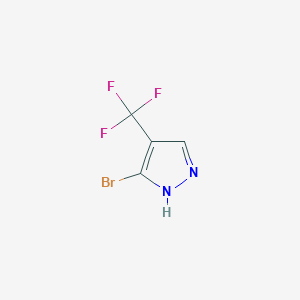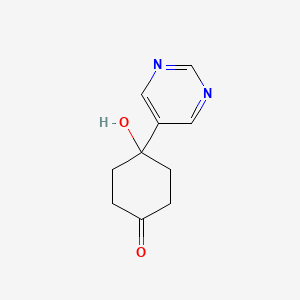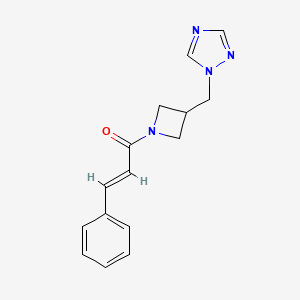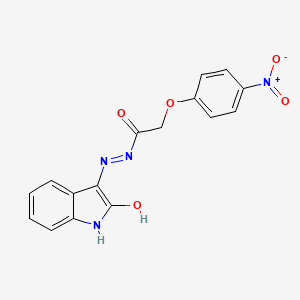
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide, also known as ANCCA, is a chemical compound that has gained attention in scientific research due to its potential in cancer treatment.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide involves the condensation of 2-(4-nitrophenoxy)ethanamine with aza(2-oxoindolin-3-ylidene)methylamine followed by acylation of the resulting product.
Starting Materials
2-(4-nitrophenoxy)ethanamine, aza(2-oxoindolin-3-ylidene)methylamine, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, brine
Reaction
To a solution of 2-(4-nitrophenoxy)ethanamine in dichloromethane, aza(2-oxoindolin-3-ylidene)methylamine and triethylamine are added and stirred at room temperature for 24 hours., The resulting product is then washed with water and extracted with dichloromethane., The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure., The residue is then dissolved in acetic anhydride and triethylamine and stirred at room temperature for 24 hours., The reaction mixture is then poured into ice-cold water and the resulting precipitate is filtered and washed with diethyl ether., The crude product is then dissolved in a solution of sodium bicarbonate and dichloromethane and stirred at room temperature for 24 hours., The organic layer is separated and washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure., The resulting product is purified by column chromatography to obtain N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide.
作用机制
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide inhibits the activity of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide protein by binding to its DNA-binding domain, preventing it from binding to DNA and regulating gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.
生化和生理效应
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the overexpression of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide protein in cancer cells, making them more susceptible to N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide inhibition. N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has also been found to have anti-angiogenic effects, inhibiting the formation of blood vessels that supply nutrients to cancer cells.
实验室实验的优点和局限性
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has several advantages for lab experiments, including its selective toxicity towards cancer cells, its ability to induce apoptosis, and its anti-angiogenic effects. However, N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide also has limitations, including its low solubility in aqueous solutions and its relatively low yield in the synthesis process.
未来方向
Future research on N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide could focus on improving its solubility and yield in the synthesis process. Additionally, further studies could explore the potential of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could investigate the use of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide in animal models and clinical trials to evaluate its efficacy and safety in cancer treatment.
科学研究应用
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has been found to have potential in cancer treatment due to its ability to inhibit the activity of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide protein, which is overexpressed in many types of cancer. N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-14(9-25-11-7-5-10(6-8-11)20(23)24)18-19-15-12-3-1-2-4-13(12)17-16(15)22/h1-8,17,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGDZKBIUXTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

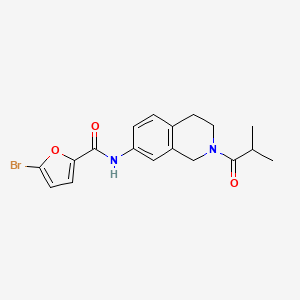
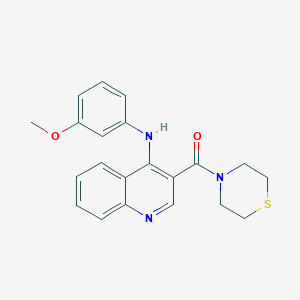
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
![2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2781711.png)
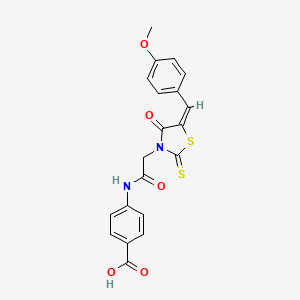
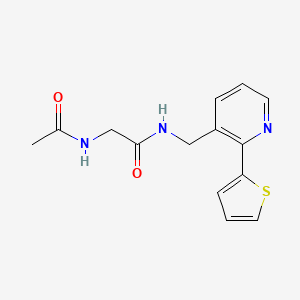
![[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide](/img/structure/B2781718.png)
